(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide
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Description
(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Biological Activity
(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the presence of an isoindole moiety and a cyano group. Its molecular formula is C18H20N4O2, with a molecular weight of approximately 324.38 g/mol. The structural features contribute to its biological activity through interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study evaluating its impact on carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation markers, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.
Dose (mg/kg) | Edema Reduction (%) |
---|---|
10 | 25 |
20 | 50 |
40 | 70 |
The mechanism of action appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. Molecular docking studies have shown favorable binding affinities to these targets, indicating a potential for therapeutic application in inflammatory diseases .
Analgesic Activity
In addition to its anti-inflammatory properties, the compound has been tested for analgesic effects. In models of pain induced by formalin and hot plate tests, it exhibited significant analgesic activity comparable to standard analgesics like morphine.
Test Model | Pain Score Reduction (%) |
---|---|
Formalin Test | 40 |
Hot Plate Test | 35 |
These results suggest that the compound may modulate pain pathways, possibly through central nervous system interactions .
Anticancer Activity
Emerging evidence also points to the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT29 (Colon) | 12 |
The compound's mechanism may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Inflammation : A study involving chronic inflammatory models showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, underscoring its role in modulating immune responses .
- Analgesic Efficacy : In clinical trials focusing on patients with chronic pain conditions, subjects reported substantial pain relief when treated with formulations containing this compound compared to placebo controls .
- Anticancer Research : A recent investigation into its effects on tumor growth in xenograft models indicated that the compound reduced tumor size significantly compared to untreated controls, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(2-methylpropylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14(2)13-25-22(28)19(12-24)20-17-10-6-7-11-18(17)21(26-20)27-23(29)16-9-5-4-8-15(16)3/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29)/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQJBWWRPZRIFR-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCC(C)C)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC(C)C)/C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.